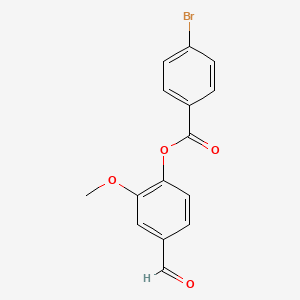

4-Formyl-2-methoxyphenyl 4-bromobenzoate

Description

Contextualization within Organic and Pharmaceutical Chemistry Research

In the landscape of organic chemistry, the synthesis of novel esters like 4-formyl-2-methoxyphenyl (B587787) 4-bromobenzoate (B14158574) is a focal point of research. The esterification of vanillin (B372448), a readily available natural product, with various carboxylic acids provides a pathway to a diverse library of compounds with potentially unique chemical and physical properties. researchgate.net The presence of the bromo-substituent on the benzoate (B1203000) ring is of particular interest, as halogenated organic compounds often exhibit distinct biological activities and can serve as versatile intermediates for further chemical transformations.

From a pharmaceutical perspective, the structural modification of naturally occurring compounds like vanillin is a well-established strategy in drug discovery. foodcom.pl Vanillin and its derivatives have been investigated for a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. foodcom.plnih.gov The synthesis of derivatives such as 4-formyl-2-methoxyphenyl 4-bromobenzoate allows researchers to explore how modifications to the vanillin scaffold influence its potential therapeutic properties. For instance, research has suggested that vanillin derivatives could be promising candidates for oral antithrombotic therapies due to favorable intestinal absorption and predicted non-hepatotoxic effects. wisdomlib.orgrjptonline.org In one study, 4-formyl-2-methoxyphenyl benzoate (a closely related compound) was identified as having the lowest binding energy among similar compounds, indicating its potential as an antithrombotic agent. rjptonline.org

Significance of Vanillin Derivatives in Contemporary Chemical Studies

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a phenolic aldehyde that serves as the primary component of vanilla bean extract. wikipedia.org Its pleasant aroma and flavor have made it a ubiquitous ingredient in the food, beverage, and fragrance industries. foodcom.pl Beyond its sensory attributes, vanillin's molecular structure, featuring aldehyde, hydroxyl, and ether functional groups, provides multiple reactive sites for chemical modification. wisdomlib.org This versatility makes it an excellent starting material for the synthesis of a wide array of more complex molecules. wisdomlib.org

In contemporary chemical studies, vanillin derivatives are being explored for a multitude of applications. They serve as key intermediates in the synthesis of pharmaceuticals and other fine chemicals. wisdomlib.org For example, vanillin derivatives have been investigated for their potential in treating conditions such as high blood pressure and Parkinson's disease. wisdomlib.org The inherent biological properties of the vanillin scaffold, such as its antioxidant and anti-inflammatory activities, make its derivatives attractive candidates for the development of new therapeutic agents. nih.govmdpi.com The modification of vanillin can lead to compounds with enhanced biological efficacy, improved bioavailability, or novel mechanisms of action. nih.gov The study of vanillin derivatives, therefore, represents a vibrant and promising area of research at the intersection of organic synthesis and medicinal chemistry.

Interactive Data Table: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (4-formyl-2-methoxyphenyl) 4-bromobenzoate |

| CAS Number | 790-16-9 |

| Molecular Formula | C15H11BrO4 |

| Molecular Weight | 335.15 g/mol |

| InChI Key | QOIUOGAGPASFII-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=C(Br)C=C2 |

Structure

3D Structure

Properties

IUPAC Name |

(4-formyl-2-methoxyphenyl) 4-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO4/c1-19-14-8-10(9-17)2-7-13(14)20-15(18)11-3-5-12(16)6-4-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGADULVTXBAEDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Analytical Characterization Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

A ¹H NMR spectrum of 4-Formyl-2-methoxyphenyl (B587787) 4-bromobenzoate (B14158574) would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ), multiplicity (e.g., singlet, doublet, triplet), and integration values would confirm the connectivity of the protons.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) Range | Expected Multiplicity |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) |

| Methoxy (B1213986) (-OCH₃) | 3.8 - 4.0 | Singlet (s) |

| Aromatic (4-bromobenzoate ring) | 7.6 - 8.1 | Doublets (d) |

| Aromatic (methoxyphenyl ring) | 7.0 - 7.8 | Doublets (d), Doublet of doublets (dd) |

Note: This table represents expected values and requires experimental verification.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) Range |

| Aldehyde Carbonyl (C=O) | 190 - 192 |

| Ester Carbonyl (C=O) | 163 - 165 |

| Aromatic Carbons | 110 - 155 |

| Methoxy Carbon (-OCH₃) | 55 - 57 |

Note: This table represents expected values and requires experimental verification.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For 4-Formyl-2-methoxyphenyl 4-bromobenzoate, characteristic absorption bands would confirm the presence of the aldehyde, ester, and aromatic functionalities.

Expected FTIR Data:

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

| C=O Stretch (Aldehyde) | ~1700 |

| C=O Stretch (Ester) | ~1735 |

| C-O Stretch (Ester) | 1250 - 1300 |

| C-O-C Stretch (Aryl Ether) | 1020 - 1250 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aromatic C-H Bending | 690 - 900 |

| C-Br Stretch | 500 - 600 |

Note: This table represents expected values and requires experimental verification.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

HR-ESI-MS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₁₄H₁₁BrO₄). The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) for the molecular ion peak [M]+ or [M+H]+.

EI-MS would not only show the molecular ion peak but also a series of fragment ions. The fragmentation pattern would offer further structural evidence. Expected fragments would include ions corresponding to the loss of the methoxy group, the formyl group, and the cleavage of the ester bond to yield benzoyl and phenoxy-type cations. The presence of the 4-bromobenzoyl cation (m/z = 183/185) would be a key diagnostic peak.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable technique for characterizing compounds containing chromophores—parts of a molecule that absorb light in the UV-Vis range. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. In this compound, the aromatic rings and the carbonyl groups of the ester and aldehyde functionalities act as chromophores.

The UV-Vis spectrum of an organic compound is influenced by the extent of conjugation and the presence of various functional groups. The electronic transitions in this compound are primarily of the π → π* type, associated with the conjugated systems of the phenyl and bromobenzoyl moieties, and the n → π* type, related to the non-bonding electrons of the oxygen atoms in the carbonyl and methoxy groups.

Based on data for structurally similar compounds, such as substituted benzoic acids and other aromatic esters, the expected UV-Vis absorption maxima for this compound are presented in the following table.

Table 1: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Electronic Transition |

|---|---|---|---|

| Ethanol | ~250 - 270 | High | π → π* |

| Ethanol | ~280 - 320 | Moderate | π → π* |

| Ethanol | ~330 - 350 | Low | n → π* |

Chromatographic Purity and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to check the purity of a compound and to follow the course of a reaction. In TLC, a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina, coated on a plate acts as the stationary phase. The separation is achieved by allowing a solvent or a mixture of solvents (the mobile phase) to move up the plate via capillary action.

For monitoring the synthesis of this compound, TLC can be used to compare the reaction mixture with the starting materials (e.g., vanillin (B372448) and 4-bromobenzoyl chloride). As the reaction proceeds, the spots corresponding to the starting materials will diminish, and a new spot corresponding to the product will appear. The reaction is considered complete when the starting material spots are no longer visible.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system. The Rf value is dependent on the polarity of the compound, the nature of the stationary phase, and the composition of the mobile phase. Given the ester structure of this compound, it is expected to be less polar than the starting material vanillin (which contains a free hydroxyl group) and more polar than non-polar impurities.

A suitable mobile phase for the TLC analysis of this compound would typically be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The ratio of these solvents can be adjusted to achieve optimal separation. Visualization of the spots on the TLC plate can be achieved under UV light, as the aromatic rings in the compound will fluoresce, or by using staining agents like iodine vapor or potassium permanganate (B83412) solution.

Table 2: Illustrative TLC Data for the Synthesis of this compound

| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value | Visualization Method |

|---|---|---|---|

| Vanillin (Starting Material) | 7:3 | ~0.3 | UV Light (254 nm) |

| 4-Bromobenzoyl chloride (Starting Material) | 7:3 | ~0.8 | UV Light (254 nm) |

| This compound (Product) | 7:3 | ~0.6 | UV Light (254 nm) |

Structural Elucidation and Conformational Analysis of 4 Formyl 2 Methoxyphenyl 4 Bromobenzoate

X-ray Crystallography Studies of Related Aryl Benzoates

Analysis of Dihedral Angles and Molecular Conformations

The conformation of aryl benzoates is largely defined by the dihedral angles between the two aromatic rings and the central ester group. In the analogous compound, 4-Formyl-2-nitrophenyl 4-bromobenzoate (B14158574), the two benzene (B151609) rings are not coplanar, exhibiting a significant dihedral angle of 62.90 (7)°. nih.gov This twist is a common feature in many aryl benzoates and is influenced by the steric and electronic effects of the substituents on the aromatic rings. researchgate.net

The ester group itself is twisted relative to both phenyl rings. In the case of 4-Formyl-2-nitrophenyl 4-bromobenzoate, the ester group is twisted away from the nitro-substituted ring by 71.67 (7)° and from the bromo-substituted ring by a smaller angle of 8.78 (15)°. nih.gov A similar non-planar conformation is anticipated for 4-Formyl-2-methoxyphenyl (B587787) 4-bromobenzoate, with the methoxy (B1213986) and formyl groups influencing the precise rotational barriers and equilibrium geometry. For comparison, in 4-Formyl-2-nitrophenyl benzoate (B1203000), the dihedral angle between the aromatic rings is 46.37 (8)°. researchgate.net In another related structure, 4-Formyl-2-nitrophenyl 2-chlorobenzoate, the dihedral angle between the benzene rings is 19.55 (9)°, which is attributed to the steric repulsion between the ortho-chloro and nitro substituents. nih.gov

Table 1: Dihedral Angles in Related Aryl Benzoate Structures

| Compound Name | Dihedral Angle Between Benzene Rings (°) | Dihedral Angle (Ester Plane and Ring 1) (°) | Dihedral Angle (Ester Plane and Ring 2) (°) | Reference |

|---|---|---|---|---|

| 4-Formyl-2-nitrophenyl 4-bromobenzoate | 62.90 (7) | 71.67 (7) | 8.78 (15) | nih.gov |

| 4-Formyl-2-nitrophenyl benzoate | 46.37 (8) | 54.06 (9) | 7.99 (19) | researchgate.net |

| 4-Formyl-2-nitrophenyl 2-chlorobenzoate | 19.55 (9) | 53.28 (13) | 36.93 (16) | nih.gov |

Intermolecular Interactions and Crystal Packing Motifs

The solid-state packing of aryl benzoates is governed by a variety of non-covalent interactions, which dictate the supramolecular architecture.

Halogen-Halogen Interactions: The presence of a bromine atom in 4-Formyl-2-methoxyphenyl 4-bromobenzoate introduces the possibility of halogen-halogen interactions, which are recognized as important structure-directing forces. nih.gov In the crystal structure of 4-Formyl-2-nitrophenyl 4-bromobenzoate, a Br···Br interaction with a distance of 3.523 (3) Å is observed. nih.gov This distance is shorter than the sum of the van der Waals radii of two bromine atoms (3.70 Å), indicating a significant attractive interaction. nih.gov These interactions are often classified as type I, which are influenced by crystal packing effects, or type II (halogen bonding), which are more directional noncovalent interactions. mdpi.comnih.gov The strength and geometry of these interactions depend on the polarizability of the halogen atom, with bromine and iodine being more prone to forming significant contacts. nih.govnih.gov

Theoretical Conformational Analysis and Energy Minimization

To complement experimental data and to understand the conformational preferences of this compound in the absence of a dedicated crystal structure, theoretical methods are invaluable. numberanalytics.com Computational chemistry allows for the exploration of a molecule's potential energy surface to identify stable conformers. wikipedia.orgresearchgate.net

Energy minimization, or geometry optimization, is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. wikipedia.orgnumberanalytics.com This is crucial for predicting the most stable three-dimensional structure of a molecule. numberanalytics.com For a molecule like this compound with multiple rotatable bonds (primarily the C-O bonds of the ester linkage and the C-C bonds connecting the rings to the ester), several local energy minima may exist.

The process typically involves:

Building an initial molecular structure: A plausible 3D structure is generated.

Choosing a computational method: This can range from molecular mechanics force fields to more accurate but computationally expensive quantum mechanical methods like Density Functional Theory (DFT). researchgate.net

Performing the energy minimization: Algorithms such as steepest descent or conjugate gradient are used to iteratively adjust the atomic coordinates to find a lower energy conformation until a stationary point is reached. numberanalytics.comresearchgate.net

The results of such a theoretical analysis would likely predict a non-planar conformation for this compound, consistent with the experimental data from related compounds. The calculations would provide optimized dihedral angles, bond lengths, and bond angles for the lowest energy conformer. Furthermore, the relative energies of different conformers could be calculated to understand the molecule's flexibility and the energy barriers to rotation around the key single bonds.

Chemical Reactivity and Synthetic Transformations of 4 Formyl 2 Methoxyphenyl 4 Bromobenzoate

Substitution Reactions on the Aromatic Ring Systems

The two aromatic rings of 4-Formyl-2-methoxyphenyl (B587787) 4-bromobenzoate (B14158574) exhibit different susceptibilities to substitution reactions due to the nature of their substituents.

The 4-formyl-2-methoxyphenyl ring is activated towards electrophilic aromatic substitution. The methoxy (B1213986) group (-OCH₃) is an ortho-, para-directing activator, while the formyl group (-CHO) is a meta-directing deactivator. The directing effects of these substituents would likely lead to complex product mixtures in electrophilic substitution reactions. Conversely, this ring is deactivated towards nucleophilic aromatic substitution.

The 4-bromophenyl ring , substituted with an electron-withdrawing bromine atom, is deactivated towards electrophilic aromatic substitution, with the bromine atom directing incoming electrophiles to the ortho and para positions. This ring is, however, more susceptible to nucleophilic aromatic substitution, particularly when activated by strong electron-withdrawing groups or under specific reaction conditions that promote such mechanisms.

| Ring System | Activating/Deactivating Groups | Directing Effects for Electrophilic Substitution | Susceptibility to Nucleophilic Substitution |

| 4-Formyl-2-methoxyphenyl | -OCH₃ (activating), -CHO (deactivating) | Complex (ortho, para to -OCH₃; meta to -CHO) | Low |

| 4-Bromophenyl | -Br (deactivating) | Ortho, Para | Moderate |

Functional Group Interconversions of the Formyl Moiety (e.g., Oxidation, Reduction)

The aldehyde (formyl) group is a versatile functional handle that can undergo a variety of transformations.

Oxidation: The formyl group can be readily oxidized to a carboxylic acid using a range of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O).

Reduction: The formyl group is easily reduced to a primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for this purpose, as it typically does not reduce the ester functionality. rsc.orgresearchgate.netmasterorganicchemistry.com The resulting hydroxymethyl group can be a precursor for further synthetic modifications.

Other Transformations: The formyl group can also participate in reactions such as the Wittig reaction to form alkenes, reductive amination to yield amines, and the formation of cyanohydrins.

| Transformation | Reagent(s) | Product Functional Group |

| Oxidation | KMnO₄, H₂CrO₄, Ag₂O | Carboxylic acid |

| Reduction | NaBH₄, LiAlH₄ | Primary alcohol |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) | Amine |

Cross-Coupling Reactions Facilitated by the Bromine Substituent (e.g., Suzuki-Miyaura Coupling)

The bromine atom on the 4-bromobenzoate moiety serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a prominent example, where the aryl bromide is coupled with an organoboron compound in the presence of a palladium catalyst and a base. This reaction would allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 4-position of the benzoate (B1203000) ring. nih.govmdpi.com

Other important cross-coupling reactions that can be facilitated by the bromine substituent include:

Heck coupling: for the formation of a carbon-carbon bond with an alkene.

Sonogashira coupling: for the formation of a carbon-carbon bond with a terminal alkyne.

Buchwald-Hartwig amination: for the formation of a carbon-nitrogen bond with an amine.

Stille coupling: for the formation of a carbon-carbon bond with an organotin compound.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, base | C-C |

| Heck | Alkene | Pd catalyst, base | C-C |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | C-C |

| Buchwald-Hartwig | Amine | Pd catalyst, base | C-N |

| Stille | Organotin compound | Pd catalyst | C-C |

Ester Hydrolysis and Stability Considerations in Reaction Media

The ester linkage in 4-Formyl-2-methoxyphenyl 4-bromobenzoate can be susceptible to hydrolysis under both acidic and basic conditions, yielding 4-bromobenzoic acid and vanillin (B372448). The stability of the ester is a critical consideration in planning synthetic routes, as many reactions are performed under conditions that could promote hydrolysis.

Under basic conditions , the ester can be saponified through nucleophilic acyl substitution. The rate of this reaction is influenced by the concentration of the base and the temperature.

Under acidic conditions , the ester can undergo hydrolysis, which is a reversible process. The position of the equilibrium can be shifted by the removal of one of the products.

The presence of the formyl group may influence the stability of the ester, but generally, benzoate esters exhibit moderate stability. Care must be taken when performing reactions that require strongly acidic or basic conditions to avoid unintended cleavage of the ester.

Reactivity of Bromine Substituents in Complex Molecule Synthesis

In the context of multi-step synthesis, the bromine substituent on the 4-bromobenzoate moiety is a key functional group that allows for the strategic introduction of molecular complexity. Its ability to participate in a wide array of cross-coupling reactions makes it a valuable tool for the construction of intricate molecular architectures.

For instance, a synthetic strategy could involve an initial Suzuki-Miyaura coupling to introduce a new aromatic or heteroaromatic ring system. The resulting biaryl structure could then be further functionalized. Alternatively, the formyl group could be modified first, followed by a cross-coupling reaction. The choice of reaction sequence would depend on the compatibility of the functional groups with the desired reaction conditions.

The chemoselectivity of the reactions is a crucial aspect. For example, the reduction of the formyl group with NaBH₄ can be achieved without affecting the bromine substituent, allowing for a subsequent cross-coupling reaction. This orthogonality of reactivity is a powerful feature in the design of complex synthetic pathways. The formyl group can also serve to activate the aromatic ring for certain reactions. researchgate.net

Computational Chemistry and Molecular Modeling Studies of 4 Formyl 2 Methoxyphenyl 4 Bromobenzoate

Molecular Docking Investigations

Detailed molecular docking studies specifically investigating 4-formyl-2-methoxyphenyl (B587787) 4-bromobenzoate (B14158574) are not prominently documented. Research on analogous vanillin (B372448) derivatives, however, highlights the potential for this class of compounds to interact with various biological targets. For instance, studies on the related compound, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, have explored its interaction with the cyclooxygenase-2 (COX-2) enzyme, revealing insights into its potential anti-inflammatory activity. fip.orgfip.orgresearchgate.net These studies underscore the importance of the vanillin scaffold in molecular interactions, yet direct data for the bromo-substituted variant is not available.

Ligand-Receptor Interaction Analysis (e.g., Hydrophobic Interactions, Hydrogen Bonding)

Specific analyses of the hydrophobic interactions and hydrogen bonding patterns between 4-formyl-2-methoxyphenyl 4-bromobenzoate and biological receptors are not detailed in the available literature. General principles of molecular interactions suggest that the methoxy (B1213986) and formyl groups of the vanillin moiety, along with the ester linkage and the bromine atom on the benzoate (B1203000) ring, would contribute to a complex interplay of forces governing its binding to a receptor active site. The aromatic rings would likely engage in hydrophobic and pi-stacking interactions, while the oxygen atoms could act as hydrogen bond acceptors.

Evaluation Against Specific Protein Receptors (e.g., P2Y12, COX-1, COX-2)

There is no specific information in the available scientific literature regarding the evaluation of this compound against the P2Y12, COX-1, or COX-2 protein receptors. While the structurally similar 4-formyl-2-methoxyphenyl-4-chlorobenzoate has been studied in the context of COX-2, these findings cannot be directly extrapolated to the bromo-derivative without specific computational studies. fip.orgfip.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational studies delineating the structure-activity relationship (SAR) for this compound are not found in the current body of scientific literature. SAR studies on broader classes of vanillin derivatives have been conducted for various biological activities, but a focused computational analysis on this specific bromo-compound is absent. biointerfaceresearch.comresearchgate.net

Influence of Physicochemical Properties (Lipophilicity, Electronic, Steric) on Predicted Activity

A detailed computational analysis of how the lipophilicity, electronic, and steric properties of this compound influence its predicted biological activity has not been published. It is understood that the substitution of chlorine with bromine would alter these properties, potentially impacting the compound's interaction with biological targets. fip.org However, without specific studies, any discussion would be speculative.

Application of Topliss Method for Molecular Modification Strategies

There is no documented application of the Topliss method for the molecular modification of this compound in the available literature. The Topliss method is a valuable tool in medicinal chemistry for systematically optimizing the potency of a lead compound, but its use in the context of this specific molecule has not been reported.

In Silico ADMET Prediction for Research Compound Design

In silico methods, which utilize computational models, have become indispensable in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. This approach allows for the early identification of candidates with potentially favorable pharmacokinetic profiles, thereby reducing the time and cost associated with experimental assays. For novel compounds like this compound, computational ADMET screening is a critical step in evaluating its potential as a research compound.

Prediction of Absorption and Distribution Properties Relevant to Research

The absorption and distribution of a compound are fundamental to its ability to reach its intended biological target in sufficient concentration. Key parameters that are often evaluated in silico include intestinal absorption, permeability across cell membranes (such as Caco-2 permeability), plasma protein binding, and the ability to cross the blood-brain barrier.

While specific experimental or computational ADMET studies for this compound are not extensively available in the public domain, predictions can be made based on its structural features using various computational models. The following tables represent hypothetical in silico predictions for this compound, generated based on established ADMET prediction algorithms.

Predicted Physicochemical Properties

A molecule's fundamental physicochemical properties are strong determinants of its ADMET profile.

| Property | Predicted Value | Implication for Absorption & Distribution |

| Molecular Weight | 335.15 g/mol | Favorable for oral bioavailability (Lipinski's rule of five) |

| LogP (o/w) | 3.5 - 4.5 | Indicates good lipophilicity, suggesting potential for good membrane permeability but may also lead to higher plasma protein binding. |

| Hydrogen Bond Donors | 0 | Low number is favorable for passive diffusion across membranes. |

| Hydrogen Bond Acceptors | 4 | Within the acceptable range for drug-likeness. |

| Polar Surface Area (PSA) | 52.6 Ų | Suggests good potential for intestinal absorption and blood-brain barrier penetration. |

Predicted Absorption Properties

These parameters predict how well the compound is likely to be absorbed into the systemic circulation, typically after oral administration in a research setting.

| Parameter | Predicted Outcome | Interpretation |

| Human Intestinal Absorption (HIA) | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Indicates high potential for passive diffusion across the intestinal epithelial cell layer. |

| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be actively pumped out of cells by P-gp, which is favorable for absorption and distribution. |

Predicted Distribution Properties

These predictions relate to how the compound is distributed throughout the body after absorption.

| Parameter | Predicted Outcome | Interpretation |

| Plasma Protein Binding (PPB) | High (>90%) | The compound is predicted to be extensively bound to plasma proteins like albumin. This would result in a low fraction of free compound available to exert its effect. |

| Blood-Brain Barrier (BBB) Permeation | Yes | The compound's physicochemical properties suggest it is likely to cross the blood-brain barrier. |

| Volume of Distribution (VDss) | Moderate to High | Indicates that the compound is likely to distribute into tissues beyond the plasma volume. |

The in silico profile of this compound suggests that it possesses several characteristics favorable for a research compound intended for systemic exposure. Its predicted high intestinal absorption and cell permeability are desirable for oral administration. However, the high predicted plasma protein binding could limit the concentration of the free, active compound. The potential to cross the blood-brain barrier is a significant finding that would guide its potential application in central nervous system research. It is crucial to emphasize that these are computational predictions and require experimental validation to confirm the actual ADMET properties of the compound.

Design and Synthesis of Analogues and Derivatives of 4 Formyl 2 Methoxyphenyl 4 Bromobenzoate

Systematic Modification of the Benzoate (B1203000) Moiety and Vanillin (B372448) Core

The structural framework of 4-formyl-2-methoxyphenyl (B587787) 4-bromobenzoate (B14158574) offers two primary sites for systematic modification: the benzoate moiety and the vanillin core.

Modifications of the Benzoate Moiety:

The 4-bromobenzoate portion of the molecule is a key target for introducing structural diversity. The bromine atom can be replaced by other substituents to modulate the electronic and steric properties of the ester. For instance, the synthesis of 4-formyl-2-methoxyphenyl 4-chlorobenzoate (B1228818) has been reported, demonstrating the feasibility of halogen exchange on the benzoate ring. fip.orgfip.org Further modifications could involve introducing electron-donating groups (e.g., methyl, methoxy) or additional electron-withdrawing groups (e.g., nitro) to systematically probe structure-activity relationships. The synthesis of related aryl benzoates, such as 4-methylphenyl 4-bromobenzoate and 4-nitrophenyl 4-bromobenzoate, provides procedural precedents for these types of modifications. nih.govresearchgate.net

Modifications of the Vanillin Core:

The vanillin core itself presents multiple avenues for derivatization.

Aldehyde Group: The aldehyde functional group is highly reactive and can be transformed into a variety of other functionalities. For example, it can undergo condensation reactions with primary amines to form Schiff bases. impactfactor.orgnih.gov This reaction has been used to prepare a range of vanillin-derived imines. nih.gov The aldehyde can also be reduced to a hydroxyl group, yielding a vanillyl alcohol derivative, which can then be further functionalized. aip.org

Methoxy (B1213986) Group: While less commonly modified, the methoxy group could potentially be demethylated to a hydroxyl group, allowing for the introduction of different alkyl or aryl groups.

Aromatic Ring: The aromatic ring of the vanillin core can be subjected to electrophilic substitution reactions, such as nitration. The synthesis of acetyl nitro vanillin from acetyl vanillin is a documented example of this approach. nih.gov

A summary of potential modification sites is presented in the table below.

| Moiety | Modification Site | Potential Modifications |

| Benzoate | Para-position | Halogen exchange (Cl, F, I), Alkyl groups, Methoxy groups, Nitro groups |

| Vanillin Core | Aldehyde Group | Formation of Schiff bases, Reduction to alcohol, Oxidation to carboxylic acid |

| Methoxy Group | Demethylation | |

| Aromatic Ring | Nitration, Halogenation |

Exploration of Substituent Effects on Chemical Reactivity and Predicted Biological Activity

The introduction of different substituents on either the benzoate moiety or the vanillin core can significantly influence the chemical reactivity and predicted biological activity of the resulting analogues.

Effects on Chemical Reactivity:

Substituents on the aromatic rings can alter the electron density distribution within the molecule, thereby affecting its reactivity. For example, the presence of a nitro group, as seen in 4-formyl-2-nitrophenyl 4-bromobenzoate, can impact bond lengths and angles within the ester moiety due to resonance effects. nih.govresearchgate.net Specifically, the ortho-nitro substitution can lead to a shortening of the O4-C1 bond in the ester group compared to analogues without this substitution. nih.govresearchgate.net

Predicted Biological Activity:

Structural modifications are often undertaken to enhance the biological activity of a lead compound. Vanillin and its derivatives have been reported to possess a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. aip.orgfip.orgjournalagent.com

Antimicrobial Activity: The synthesis of novel acetyl vanillin derivatives and their evaluation for antimicrobial potential against pathogens like Escherichia coli has been explored. journalagent.com The formation of Schiff bases by reacting acetyl nitro vanillin with different substituted amines has yielded compounds with varying degrees of antimicrobial efficacy. nih.gov

Anti-inflammatory Activity: Computational docking studies have been employed to predict the anti-inflammatory potential of vanillin derivatives. For example, 4-formyl-2-methoxyphenyl 4-chlorobenzoate was predicted to have better anti-inflammatory activity than vanillin, as indicated by its lower binding energy to the COX-2 receptor in molecular docking simulations. fip.orgfip.org Esters with nitro-substituted aromatic rings are also considered precursors for compounds with potential analgesic and anti-inflammatory properties. nih.govresearchgate.net

Anticancer and Antioxidant Activity: Certain esters of eugenol, a related natural product from which vanillin can be derived, have shown cytotoxicity against human breast cancer cells. aip.org Vanillin itself exhibits antioxidant properties, and its derivatives are also investigated for such activities. aip.orgresearchgate.net

The table below summarizes the predicted biological activities of some vanillin derivatives.

| Compound/Derivative Class | Predicted Biological Activity |

| Acetyl nitro vanillin Schiff bases | Antimicrobial nih.govjournalagent.com |

| 4-Formyl-2-methoxyphenyl 4-chlorobenzoate | Anti-inflammatory fip.orgfip.org |

| Nitro-aromatic esters | Analgesic, Anti-inflammatory nih.govresearchgate.net |

| Eugenol esters | Cytotoxic (Anticancer) aip.org |

Comparative Computational Studies of Structural Analogs

Computational methods, particularly molecular docking, play a crucial role in the rational design of new analogues by predicting their binding affinity to biological targets. These studies provide insights into the potential efficacy of synthesized compounds before undertaking extensive experimental testing.

A comparative docking study of 4-formyl-2-methoxyphenyl 4-chlorobenzoate and its parent compound, vanillin, against the COX-2 enzyme revealed that the derivative had a more favorable binding energy (-8.18 kcal/mol) compared to vanillin (-4.96 kcal/mol). fip.org This suggests that the modification of the phenolic hydroxyl group of vanillin with a 4-chlorobenzoyl group enhances its interaction with the receptor, predicting a greater anti-inflammatory potential. fip.orgfip.org

Development of Other Related Vanillin Esters and Their Derivatives

The esterification of vanillin's phenolic hydroxyl group is a common strategy to create a wide array of derivatives. A variety of carboxylic acids have been used to synthesize vanillin esters, leading to compounds with diverse properties. researchgate.net

Examples of other vanillin esters reported in the literature include those derived from:

Vanillic acid nih.gov

Benzoic acid cymitquimica.comnih.gov

Acetic acid nih.gov

p-Nitrobenzoic acid researchgate.net

Cinnamic acid researchgate.net

The synthesis of these esters typically involves reacting vanillin with the corresponding acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270). nih.govresearchgate.net For instance, 4-formyl-2-methoxyphenyl benzoate can be synthesized from vanillin and benzoyl chloride. cymitquimica.com

Furthermore, these vanillin esters can serve as intermediates for the synthesis of more complex molecules. For example, the aldehyde group can be reacted to form Schiff bases, as has been done with esters derived from vanillin and butyl 4-aminobenzoate. researchgate.net This highlights the modularity of vanillin chemistry, where primary derivatives like esters can be further elaborated to access a broader chemical space. The synthesis of new heterocyclic compounds from vanillin esters has also been demonstrated, for example, by reacting a vanillin-succinic anhydride ester with primary amines to produce novel Schiff bases, which can then undergo further cyclization reactions. impactfactor.org

Research Applications and Potential Research Directions

Role as Synthetic Intermediates in Advanced Organic Synthesis

4-Formyl-2-methoxyphenyl (B587787) 4-bromobenzoate (B14158574) serves as a valuable intermediate in the synthesis of more complex molecular architectures. The aldehyde functional group is a versatile handle for a variety of chemical transformations, including but not limited to condensations, oxidations, reductions, and multicomponent reactions. For instance, the formyl group can readily participate in Knoevenagel or Wittig reactions to introduce carbon-carbon double bonds, paving the way for the synthesis of stilbenes and other conjugated systems.

Furthermore, the presence of the methoxy (B1213986) and bromo substituents on the two aromatic rings provides opportunities for regioselective modifications. The bromine atom, in particular, is a key functional group for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the facile introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of intricate molecular frameworks.

The synthesis of the closely related compound, 4-Formyl-2-nitrophenyl 4-bromobenzoate, has been reported via the reaction of 4-hydroxy-3-nitrobenzaldehyde (B41313) with 4-bromobenzoyl chloride. nih.gov A similar synthetic strategy, substituting 4-hydroxy-3-nitrobenzaldehyde with vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), would provide a direct route to 4-Formyl-2-methoxyphenyl 4-bromobenzoate.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

| Aldehyde | Knoevenagel Condensation | α,β-Unsaturated carbonyl compounds |

| Aldehyde | Wittig Reaction | Stilbene derivatives |

| Aldehyde | Reductive Amination | Substituted benzylamines |

| Bromoarene | Suzuki Coupling | Biaryl compounds |

| Bromoarene | Heck Coupling | Substituted alkenes |

| Bromoarene | Sonogashira Coupling | Aryl alkynes |

Contributions to Structure-Based Research Design in Chemical Biology

In the realm of chemical biology, the three-dimensional structure of a molecule is paramount to its biological activity. The rigid framework of this compound, with its defined bond angles and dihedral angles, makes it an interesting scaffold for structure-based drug design. The crystal structure of the analogous compound, 4-Formyl-2-nitrophenyl 4-bromobenzoate, reveals a dihedral angle of 62.90 (7)° between the two benzene (B151609) rings. nih.gov This twisted conformation can be exploited to design molecules that fit into specific binding pockets of proteins.

The vanillin moiety is a known privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. By modifying the substituents on the 4-bromobenzoate ring, a library of compounds can be synthesized and screened for their interaction with specific biological targets. The bromine atom can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Computational docking studies on related vanillin derivatives have shown their potential as inhibitors of enzymes such as cyclooxygenase-2 (COX-2), suggesting that this compound and its analogs could be explored as potential anti-inflammatory agents.

Exploration in Materials Science Applications and Functional Compound Development

The solid-state properties of organic molecules are of great interest in materials science for the development of new functional materials. The crystal packing of this compound is expected to be influenced by a variety of intermolecular interactions, including hydrogen bonds, C-H···O interactions, and potentially halogen-halogen interactions involving the bromine atoms. In the crystal structure of 4-Formyl-2-nitrophenyl 4-bromobenzoate, molecules are linked by weak C—H⋯O interactions, forming chains, and halogen–halogen interactions [Br⋯Br = 3.523 (3) Å] are also observed. nih.gov

These directional interactions can be utilized in the field of crystal engineering to design materials with specific properties, such as nonlinear optical activity or specific host-guest recognition capabilities. The presence of both hydrogen bond donors and acceptors, along with the polarizable bromine atom, makes this molecule a promising building block for the construction of supramolecular assemblies.

The investigation of polymorphism, the ability of a compound to exist in multiple crystal forms, is another area of interest. Different polymorphs can exhibit distinct physical properties, which is of critical importance in the pharmaceutical and materials industries.

Catalyst Development and Reaction Methodologies for Related Transformations

The development of efficient catalytic systems for the synthesis and transformation of molecules like this compound is a key area of research. For the synthesis of the ester bond, various catalysts, including base catalysts like pyridine (B92270), can be employed to facilitate the reaction between the phenolic hydroxyl group of vanillin and 4-bromobenzoyl chloride.

Furthermore, the functional groups present in the molecule are amenable to a range of catalytic transformations. For instance, the aldehyde group can be a substrate for organocatalyzed reactions, while the bromoarene moiety is a prime substrate for palladium-catalyzed cross-coupling reactions. Research in this area would focus on developing novel catalysts that offer higher yields, greater selectivity, and milder reaction conditions for these transformations. This could include the design of new ligands for transition metal catalysts or the exploration of biocatalytic routes for the synthesis and modification of this compound.

Q & A

Q. What are the standard synthetic routes for preparing 4-Formyl-2-methoxyphenyl 4-bromobenzoate?

A common method involves esterification between 4-bromobenzoic acid derivatives and substituted phenols. For example, describes a protocol where 4-methoxybenzoic acid reacts with 2-bromo-1-(4-bromophenyl)ethanone in dimethylformamide (DMF) with sodium carbonate as a base. The reaction proceeds at room temperature, yielding colorless crystals after recrystallization (91.7% yield). Key steps include:

- Stirring stoichiometric amounts of reactants in DMF.

- Purification via ethanol recrystallization.

- Characterization by melting point (429–430 K) and X-ray crystallography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- Single-crystal X-ray diffraction : Determines molecular geometry and intermolecular interactions (e.g., C–C bond lengths averaging 1.378–1.480 Å, torsion angles up to 179.99°) .

- FT-IR and FT-Raman : Identify functional groups like the formyl (-CHO) and ester (-COO-) moieties. highlights IR spectral data for related benzophenones, emphasizing carbonyl stretching frequencies (~1700 cm⁻¹) .

- NMR : Assigns proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons at δ ~7.0–8.5 ppm) .

Q. How is crystallographic data refined for this compound?

Refinement typically uses SHELXTL software ( ):

- Hydrogen atoms are positioned geometrically and refined with riding models (Uiso(H) = 1.2–1.5Ueq(C)).

- Displacement parameters are constrained for methyl groups.

- R-factors (e.g., R₁ = 0.041, wR₂ = 0.113) validate data quality .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and experimental molecular geometries?

Discrepancies (e.g., bond angles or torsional strains) arise from approximations in density functional theory (DFT) or basis set limitations. Strategies include:

- Comparing DFT-optimized structures with X-ray data ( ).

- Adjusting computational parameters (e.g., solvent effects, dispersion corrections).

- Validating via vibrational frequency analysis (FT-IR/Raman) .

Q. What intermolecular interactions dominate the crystal packing of this compound?

Analysis of and reveals:

- C–H···O hydrogen bonds : Stabilize layers along the crystallographic axis (e.g., C8–H8···O2, 2.56 Å).

- π-π stacking : Between bromophenyl and methoxyphenyl rings (centroid distances ~3.8 Å).

- Halogen interactions : Br···O contacts (~3.4 Å) contribute to lattice stability .

Q. How do reaction conditions influence polymorph formation?

Variations in solvent, temperature, or stoichiometry can yield distinct polymorphs. For example:

- uses DMF at room temperature, producing triclinic crystals (space group P1).

- Alternative solvents (e.g., ethanol or acetone) may favor monoclinic forms.

- Differential scanning calorimetry (DSC) and powder XRD distinguish polymorphs .

Q. What strategies optimize reaction yields in large-scale synthesis?

Key considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.